![molecular formula C6H4F5NOS B13563730 2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethan-1-ol](/img/structure/B13563730.png)
2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethan-1-ol is a fluorinated organic compound that features a thiazole ring substituted with a trifluoromethyl group and a difluoroethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethan-1-ol typically involves the reaction of 2-(trifluoromethyl)-1,3-thiazole with difluoroacetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of the thiazole to the aldehyde group.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethanone.
Reduction: Formation of 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethanol or corresponding amine derivatives.
Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups enhance its binding affinity to enzymes and receptors, potentially inhibiting their activity. The thiazole ring may also contribute to the compound’s ability to interact with biological macromolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]acetic acid
- 4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole
- 2,2-Difluoro-2-(2-(trifluoromethyl)phenyl)ethan-1-ol
Uniqueness
2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethan-1-ol is unique due to its combination of a thiazole ring and multiple fluorine atoms, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in fields requiring high stability and reactivity.
Propiedades
Fórmula molecular |
C6H4F5NOS |
|---|---|
Peso molecular |
233.16 g/mol |
Nombre IUPAC |
2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethanol |
InChI |
InChI=1S/C6H4F5NOS/c7-5(8,2-13)3-1-14-4(12-3)6(9,10)11/h1,13H,2H2 |
Clave InChI |
RNQUPLMHPRHYNA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(S1)C(F)(F)F)C(CO)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




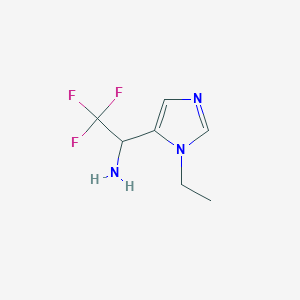
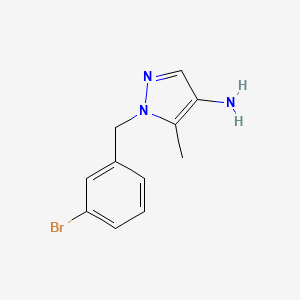
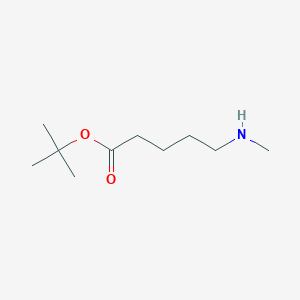
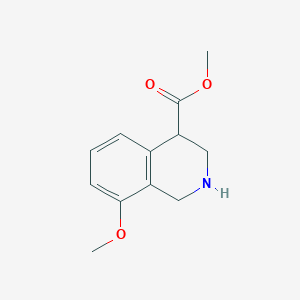
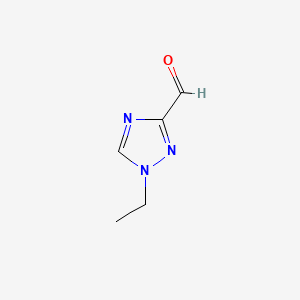
![{6-Aminospiro[3.3]heptan-2-yl}methanol](/img/structure/B13563689.png)

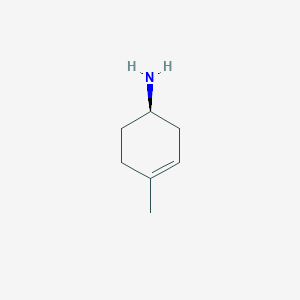
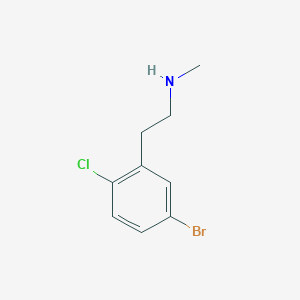
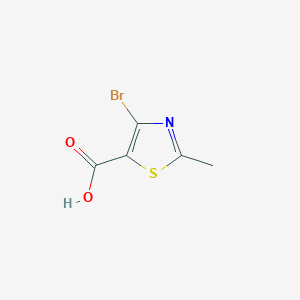
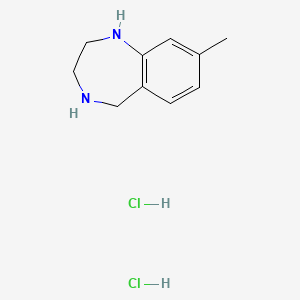
![2-Chloro-1-[4-(diphenylmethyl)piperazin-1-yl]ethan-1-onehydrochloride](/img/structure/B13563744.png)
